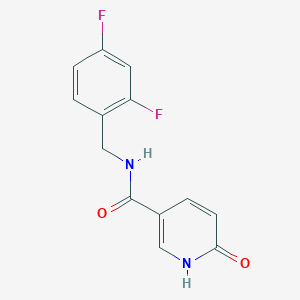![molecular formula C25H34N2O3S2 B12498427 N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide CAS No. 592471-17-5](/img/structure/B12498427.png)
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a glycinamide backbone substituted with cyclohexylsulfanyl, 3,5-dimethylphenyl, and 4-methylphenylsulfonyl groups, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the cyclohexylsulfanyl group through a nucleophilic substitution reaction. The 3,5-dimethylphenyl and 4-methylphenylsulfonyl groups are then introduced via electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the process. The scalability of the synthesis is crucial for its application in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the aromatic rings or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the glycinamide backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzymatic activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Uniqueness
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
592471-17-5 |
|---|---|
Molekularformel |
C25H34N2O3S2 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
N-(2-cyclohexylsulfanylethyl)-2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C25H34N2O3S2/c1-19-9-11-24(12-10-19)32(29,30)27(22-16-20(2)15-21(3)17-22)18-25(28)26-13-14-31-23-7-5-4-6-8-23/h9-12,15-17,23H,4-8,13-14,18H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
ANMPSNZUGSDIBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2CCCCC2)C3=CC(=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498352.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498363.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B12498373.png)
![1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane](/img/structure/B12498374.png)
![1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B12498379.png)

![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498391.png)
![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12498395.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498406.png)
![2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B12498410.png)
![rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B12498412.png)


![Methyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498437.png)
